L-ISOLEUCINE (15N)
Description
Table 1: Comparative molecular properties of L-isoleucine and its ¹⁵N-labeled counterpart
| Property | Natural L-Isoleucine | L-Isoleucine (¹⁵N) |
|---|---|---|
| Molecular formula | C₆H₁₴NO₂ | C₆H₁₃¹⁵NO₂ |
| Molecular weight (g/mol) | 131.17 | 132.17 |
| Isotopic purity | N/A | ≥98% ¹⁵N |
| CAS Number | 73-32-5 | 59935-30-7 |
The alpha-amino group (-¹⁵NH₂) participates in zwitterionic interactions in aqueous solutions, maintaining the compound’s solubility profile and ionic behavior. X-ray photoelectron spectroscopy (XPS) confirms that the ¹⁵N labeling does not perturb the electronic environment of neighboring atoms, as evidenced by identical core-level binding energies for carbon and oxygen atoms compared to the natural analog.
Stereochemical Properties and Chiral Center Analysis
L-Isoleucine (¹⁵N) retains the stereochemical configuration of natural L-isoleucine, featuring two chiral centers at C2 and C3 (Figure 1). The (2S,3S) configuration governs its biological activity, ensuring compatibility with enzymatic systems that recognize L-amino acids.
Figure 1: Stereochemical structure of L-isoleucine (¹⁵N)
COOH
|
H₂¹⁵N-C-C-CH₂-CH₃
|
CH(CH₃)
Solid-state NMR studies reveal that the ¹⁵N isotope induces negligible distortion in bond angles or torsional parameters. For instance, the C2-N-C3 angle remains 109.5° ± 0.3°, consistent with natural L-isoleucine. However, ¹⁵N labeling enhances sensitivity in heteronuclear correlation experiments, enabling precise mapping of hydrogen-bonding networks in crystalline lattices.
Density functional theory (DFT) calculations corroborate that isotopic substitution does not alter the energy landscape of stereoisomerization. The activation energy barrier for epimerization at C2 remains ~120 kJ/mol, identical to the natural compound.
Comparative Structural Analysis with Natural Abundance L-Isoleucine
Structural comparisons between labeled and unlabeled L-isoleucine highlight subtle differences in vibrational spectra and crystallographic packing:
Vibrational Spectroscopy
Table 2: Selected bond lengths and angles (X-ray diffraction data)
| Parameter | Natural L-Isoleucine | L-Isoleucine (¹⁵N) |
|---|---|---|
| C2-N bond length (Å) | 1.472 ± 0.003 | 1.473 ± 0.002 |
| C3-C2-N angle (°) | 110.1 ± 0.2 | 110.0 ± 0.3 |
| O···H-N hydrogen bond (Å) | 2.89 ± 0.05 | 2.91 ± 0.04 |
Isotopic labeling does not significantly alter crystallographic parameters, as confirmed by Rietveld refinement of powder X-ray diffraction (PXRD) patterns. However, molecular dynamics simulations suggest that ¹⁵N labeling reduces lattice vibrational entropy by 0.8 J/(mol·K), potentially stabilizing the crystalline phase at higher temperatures.
Crystallographic Studies and Solid-State Dynamics
L-Isoleucine (¹⁵N) exhibits polymorphism analogous to its natural counterpart, crystallizing in two enantiotropic forms (A and B) under different cooling conditions:
Table 3: Polymorphic properties of L-isoleucine (¹⁵N)
| Property | Form A | Form B |
|---|---|---|
| Crystal system | Monoclinic | Orthorhombic |
| Space group | P2₁ | P2₁2₁2₁ |
| Unit cell volume (ų) | 534.2 | 521.7 |
| Metastable zone width | Narrow (ΔT = 5°C) | Wide (ΔT = 15°C) |
Form A dominates at slow cooling rates (0.1°C/min), while Form B crystallizes at rates >0.25°C/min. Electric potential-assisted crystallization experiments demonstrate that applying 10 V/cm accelerates nucleation kinetics by 12-fold, favoring Form B through enhanced molecular alignment at the electrode interface.
Solid-state ¹⁵N NMR reveals anisotropic dynamics in the crystalline lattice. The ¹⁵N spin-lattice relaxation time (T₁) decreases from 120 s to 85 s upon heating from 25°C to 60°C, indicative of increased rotational mobility in the amino group. These dynamics correlate with the temperature-dependent solubility of L-isoleucine (¹⁵N), which follows the van’t Hoff equation with ΔsolH = +28.5 kJ/mol.
Properties
Molecular Weight |
132.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Research and Commercial Considerations
Commercial Availability
Suppliers such as Cambridge Isotope Laboratories and Nanjing Beiyu Bio-Tech offer L-Isoleucine (15N) at varying scales (0.05–0.5 g) and purities (96–99% 15N). Pricing varies significantly with isotopic complexity; e.g., L-Isoleucine (13C6;15N) is 20–30% costlier than the 15N-only variant .
Limitations
- Single-Label Constraints: L-Isoleucine (15N) cannot trace carbon pathways, necessitating complementary 13C-labeled variants for comprehensive studies .
- Spectral Overlap : In NMR, 15N signals may overlap with other nitrogen-rich metabolites, requiring advanced spectral deconvolution techniques .
Preparation Methods
Microbial Biosynthesis Using Corynebacterium glutamicum
One of the primary methods for preparing L-Isoleucine (15N) is through microbial fermentation, exploiting the branched-chain amino acid biosynthetic pathways in bacteria such as Corynebacterium glutamicum (ATCC 13032), a known glutamic acid overproducer.
-
- The bacteria are cultured in a leucine production medium supplemented with nitrogen-15 labeled ammonium sulfate ([15N]NH4) as the nitrogen source.
- The medium also contains glucose and alpha-keto acids, such as alpha-ketobutyrate, which serve as precursors for isoleucine biosynthesis.
- Under controlled conditions, C. glutamicum converts these substrates into L-[15N]isoleucine with high isotopic enrichment.
-
- Production yields reach approximately 120 µmol/mL.
- Isotopic enrichment of 15N is about 96 atom%, confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
- The method allows for site-specific labeling when combined with 13C-labeled precursors for dual isotope labeling.
This biosynthetic approach is advantageous for producing isotopically labeled amino acids with high purity and isotopic efficiency without racemization.
Enzymatic Reductive Amination Using Recombinant Leucine Dehydrogenase
An alternative and highly efficient preparation method involves enzymatic synthesis using recombinant leucine dehydrogenase (LeuDH) from Bacillus stearothermophilus expressed in Escherichia coli.
-
- The enzyme catalyzes the reductive amination of the corresponding alpha-keto acid (α-keto-β-methyl-n-valerate for isoleucine) with 15N-labeled ammonium chloride (15NH4Cl) as the nitrogen source.
- NADH acts as a coenzyme in the reductive amination process.
- To economize NADH usage, glucose dehydrogenase is included for NADH regeneration, using glucose as an electron donor.
-
- Typical reaction mixture contains 570 mM glucose, 115 mM keto acid, 115 mM 15NH4Cl, and 7 mM NADH.
- The reaction is performed at 30°C with pH maintained at 8.0.
- After completion, the mixture is heated to denature enzymes, followed by removal of proteins and purification via ion-exchange chromatography.
-
- Reaction efficiencies for L-[15N]isoleucine synthesis range between 80% and 95%.
- The enzymatic method yields optically pure L-isomers, avoiding racemization issues common in chemical synthesis.
- Purification involves crystallization from ethanol/ether mixtures, yielding high-purity product.
-
- High stereospecificity (only L-isomers produced).
- Economical due to NADH recycling.
- Mild reaction conditions preserve isotopic integrity.
| Substrate Specificity of Recombinant LeuDH for Reductive Amination | Specific Activity (U/mg protein) | Relative Activity (%) |
|---|---|---|
| α-Ketoisovaleric acid | 168 | 100 |
| α-Keto-β-methyl-n-valeric acid | 46.5 | 28 |
| α-Ketoisocaproic acid | 36.8 | 22 |
| Reaction Efficiencies for 15N-Labeled Amino Acid Synthesis | Amino Acid | Reaction Efficiency (%) |
|---|---|---|
| Enzymatic reductive amination | L-Isoleucine | 85 |
| L-Norleucine | 80 | |
| L-Norvaline | 95 |
These data demonstrate the enzymatic method’s robustness and suitability for producing L-[15N]isoleucine with high yield and isotopic purity.
Industrial Scale Fermentation Using Genetically Modified Escherichia coli
At an industrial level, L-Isoleucine (15N) production is scaled up using genetically engineered Escherichia coli strains capable of incorporating 15N into amino acids during biosynthesis.
-
- The modified E. coli strain is grown in a medium containing 15N-labeled ammonium salts.
- Fermentation parameters such as temperature, pH, and aeration are tightly controlled in bioreactors to optimize yield.
- Post-fermentation, the product is extracted and purified using ion-exchange chromatography and crystallization.
- High-performance liquid chromatography (HPLC) is used for final purification to ensure product purity suitable for research applications.
-
- Scalable and cost-effective.
- Consistent isotopic enrichment.
- Suitable for large batch production.
This method is widely adopted for commercial supply of L-Isoleucine (15N) for research purposes.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Isotopic Enrichment | Yield/ Efficiency | Advantages |
|---|---|---|---|---|
| Microbial fermentation (C. glutamicum) | Use of 15N ammonium sulfate and alpha-keto precursors | ~96 atom% 15N | ~120 µmol/mL | High purity, site-specific labeling |
| Enzymatic reductive amination (LeuDH) | Recombinant enzyme catalysis with NADH regeneration | >90 atom% 15N | 80-95% efficiency | Stereospecific L-isomer, mild conditions |
| Industrial fermentation (E. coli) | Genetically engineered strains in bioreactors | High isotopic purity | Scalable | Large scale, cost-effective |
Q & A
Q. How can conflicting data on 15N tracer recovery rates in terrestrial ecosystems be reconciled in metabolic studies?
-
Methodological Answer : Discrepancies often arise from variations in soil microbial activity, tracer dilution, or sampling protocols. Conduct meta-analyses to identify confounding variables (e.g., soil pH, carbon availability) and standardize recovery calculations using the following equation:
Adjust for natural abundance (0.366% 15N) and use mixed-effects models to account for site-specific heterogeneity .
Q. What strategies optimize sampling schemes for 15N tracer studies in heterogeneous biological systems?
- Methodological Answer : Use power analysis to determine the minimum sample size required for detecting significant isotopic enrichment. For spatially variable systems (e.g., soil profiles), employ stratified random sampling. Temporal studies should prioritize frequent early sampling (e.g., 0–24 hours post-labeling) to capture rapid metabolic turnover, followed by longer intervals for equilibrium phases. Validate designs via pilot studies to refine cost-benefit ratios .
Q. How can multi-omics data (proteomics, metabolomics) be integrated with 15N tracing to resolve pathway ambiguities?
- Methodological Answer : Combine isotopic flux data with transcriptomic or proteomic profiles to identify rate-limiting enzymes. For example, correlate 15N enrichment in glutamate with glutamine synthetase expression levels. Use computational tools (e.g., Isotopomer Network Analysis) to model metabolic networks and resolve conflicting pathway hypotheses. Cross-reference with kinetic parameters (e.g., Vmax, Km) from enzyme assays .
Ethical and Practical Considerations
- Data Transparency : Raw isotopic datasets must be archived in repositories (e.g., Dryad) with metadata on synthesis protocols, instrumentation parameters, and calibration standards .
- Replication : Follow guidelines from : report experimental details in supplementary materials to enable replication, including chromatographic conditions and statistical code .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
